
N-Methylpropionamide
Overview
Description
N-Methylpropionamide (CAS 1187-58-2) is a secondary amide with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol . It is characterized by a methyl group attached to the nitrogen atom of the propionamide backbone. Key physicochemical properties include:
- Boiling point: 146°C at 90 mmHg
- Density: 0.931 g/mL at 25°C
- Dielectric constant: 176 at 25°C
- Refractive index: 1.436
This compound is highly associated due to strong hydrogen bonding and polar interactions, making it a versatile solvent for electrolytes and nonelectrolytes . It has been employed in diverse applications, including polymer synthesis (e.g., mimicking reactions of higher molar mass compounds like PA12) , phase separation studies , and as a structural component in bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylpropionamide can be synthesized through the condensation of anhydrous methylamine with propionic acid. The reaction is typically carried out with a 50% excess of propionic acid to ensure complete conversion. Rapid heating to 120-140°C with stirring helps in removing water either directly or as a ternary xylene azeotrope .
Industrial Production Methods: In industrial settings, this compound is often produced by the same condensation reaction but on a larger scale. The product is purified by distillation under reduced pressure and dried over calcium oxide to remove any residual water and unreacted propionic acid .
Chemical Reactions Analysis
Types of Reactions: N-Methylpropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpropionic acid.
Reduction: Reduction reactions can convert it to N-methylpropanamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-Methylpropionic acid.
Reduction: N-Methylpropanamine.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Chemical Properties and Characteristics
N-Methylpropionamide (CHNO) is characterized as a clear, colorless liquid with a melting point of approximately -43 °C and a boiling point around 146 °C at 90 mmHg. It has a density of 0.931 g/mL and a predicted pKa value of 16.61, indicating its weakly basic nature. Its high dielectric constant makes it particularly useful in electrochemical applications .
Applications in Chemistry
This compound is extensively utilized as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it an ideal medium for chemical reactions.
Solvent Properties
- Electrochemical Studies : Due to its high dielectric constant, this compound is employed in electrochemical studies where it serves as an electrolyte solvent, enhancing the conductivity of the solution.
- Phase Separation Studies : Research has demonstrated that this compound can induce phase separation in mixtures such as hexafluoro-2-propanol and water, which is significant for understanding interactions between polar and non-polar molecules .
Spectroscopic Applications
- NMR Spectroscopy : Used to analyze the structure and dynamics of this compound in solution, focusing on hydrogen bonding interactions and molecular motions.
- Infrared (IR) Spectroscopy : Investigates characteristic vibrational modes, particularly N–H and C=O stretching vibrations, providing insights into molecular conformation .
- Raman Spectroscopy : Employed to study vibrational modes and enhance specific bands for detailed structural analysis.
Applications in Biology
In biological research, this compound has shown potential therapeutic applications.
Drug Development
Research indicates that derivatives of this compound may act as protein synthesis inhibitors with improved potency and selectivity for specific therapeutic targets. This opens avenues for developing new drugs aimed at various diseases.
Environmental Impact Studies
Studies are ongoing to assess the environmental fate and impact of this compound derivatives, focusing on their persistence, bioaccumulation, and potential ecotoxicological effects.
Applications in Medicine
This compound is being investigated for its medicinal properties, particularly in enhancing bone regeneration.
Bone Regeneration Studies
Recent studies have explored the compound's role as an enhancer of bone morphogenetic proteins (BMP), indicating its potential use in therapies aimed at promoting bone healing .
Data Table: Summary of Applications
Case Study 1: Electrochemical Applications
A study conducted on the electrochemical properties of this compound demonstrated its effectiveness as an electrolyte solvent. The results indicated enhanced conductivity compared to other similar solvents, making it a valuable candidate for further research in electrochemistry.
In vitro studies highlighted the role of this compound derivatives in promoting osteoblast activity, suggesting potential applications in regenerative medicine aimed at treating bone fractures.
Mechanism of Action
The mechanism of action of N-Methylpropionamide involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amide group participates in forming new bonds. The compound’s high dielectric constant also makes it effective in stabilizing charged intermediates during chemical reactions .
Comparison with Similar Compounds
Structural Analogs and Hydrogen Bonding
N-Methylpropionamide shares functional similarities with other alkyl-substituted amides, but structural variations lead to distinct physicochemical and biological behaviors:
N-Methylformamide (NMF) :
Compared to this compound, NMF (with a formyl group instead of propionyl) forms more stable N–H···O hydrogen-bonded complexes with ethers. Equilibrium constants for NMF-ether complexes are significantly higher due to reduced steric hindrance from the smaller formyl group . For example, steric effects in this compound hinder optimal alignment for hydrogen bonding, lowering complex stability .- MDMP (2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide): This herbicide derivative of this compound inhibits translation by preventing ribosomal subunit association, akin to sodium fluoride . The addition of the dinitroanilino group enhances biological activity, illustrating how structural modifications can confer specific functionalities .
Physicochemical Properties
Dielectric Behavior and Solvent Utility
This compound’s high dielectric constant (176 at 25°C) surpasses many polar solvents (e.g., methanol: ~33), enabling dissolution of both ionic and nonpolar solutes . In methanol mixtures, dielectric relaxation studies reveal two distinct structural regions: methanol-dominated (low NMP content) and NMP-dominated (high NMP content), driven by hydrogen-bonding homogeneity .
Viscosity and Volumetric Properties
The apparent molal volume (Φᵥ) and viscosity of this compound solutions vary with temperature and solute type. For example:
- Φᵥ for NaCl in NMP decreases linearly with temperature, contrasting with water due to differences in solvent-solute interactions .
- Viscosity coefficients for benzene in NMP are lower than in water, reflecting weaker solute-solvent interactions .
Data Tables
Table 1: Key Physicochemical Properties of this compound and Analogs
*Estimated based on structure. †Typical value for NMF.
Biological Activity
N-Methylpropionamide (NMPA) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and chemical synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its physicochemical properties, biological evaluations, and relevant case studies.
This compound is an amide with the molecular formula and a molecular weight of approximately 101.15 g/mol. It appears as a colorless to almost colorless liquid with a flash point of 26 °C and specific gravity of 0.98 at 20 °C .
Solvation and Stability
Research indicates that the solvation enthalpy of this compound is significantly influenced by the ability of solvents to donate hydrogen bonds to the amide oxygen. A study demonstrated that in polar protic environments, the enthalpies of solvation for NMPA are comparable to those of 2-pyrrolidone, suggesting similar stability profiles in such media . The enthalpy values for various solvents are summarized in Table 1.
Solvent | Enthalpy of Solvation (kcal/mol) |
---|---|
Water | -19.1 ± 0.1 |
Propan-1-ol | -15.4 |
Acetone | -14.4 |
Toluene | -12.8 |
Self | -15.5 |
This stability is crucial for understanding its behavior in biological systems, particularly in drug formulation and delivery.
Enzymatic Interactions
In studies examining enzymatic hydrolysis, this compound was found not to be hydrolyzed by theanine hydrolase present in tea leaves, indicating its resistance to certain enzymatic processes . This property may have implications for its use as a stable intermediate in pharmaceutical applications.
Pharmacological Evaluations
This compound has been evaluated for its potential pharmacological activities through various methodologies, including molecular docking and pharmacophore modeling. These studies aim to identify structural features that correlate with biological activity.
Case Study: Molecular Docking and Pharmacophore Modeling
A notable study utilized pharmacophore modeling combined with molecular docking to assess the structural requirements for activity against specific targets, such as histone deacetylase (HDAC) inhibitors. Although this compound itself was not the primary focus, insights gained from similar amides suggest that modifications to the N-methyl group can influence binding affinity and efficacy .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the purity of N-methylpropionamide in synthetic chemistry workflows?
Purity assessment should integrate multiple physicochemical measurements:
- Melting point (-43°C) and refractive index (n20/D 1.436–1.437) serve as primary indicators of molecular homogeneity .
- Boiling point (146°C at 90 mmHg) and density (0.931 g/mL at 25°C) provide additional validation .
- Chromatographic techniques (e.g., HPLC or GC-MS) are advised for detecting trace impurities, particularly in studies requiring high solvent purity .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols must align with GHS guidelines:
- Use gloves , eyeshadows , and respirators (type ABEK filters) to mitigate risks of skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Store in well-ventilated areas away from ignition sources (flash point: 106°C) .
- Dispose of waste via neutralization or incineration in compliance with local regulations .
Q. What synthetic routes are documented for this compound production?
Common methods include:
- Acylation of methylamine with propionyl chloride under inert conditions .
- Derivatization pathways such as the synthesis of (1S,2S)-pseudoephedrinepropionamide via this compound intermediates, as described in reaction databases .
Advanced Research Questions
Q. How do contradictions in dimerization models for this compound in carbon tetrachloride impact experimental design?
Stokes’ prolate ellipsoid model (axial ratio 2:1, D2/Dm = 0.706) conflicts with experimental data favoring spherical dimerization (D2/Dm ≈ 0.79). Researchers must:
- Use dielectric relaxation (Debye function) to probe molecular aggregation .
- Validate equilibrium constants (Kx ≈ 120–145) via calorimetry or isotope-labeled diffusion studies to resolve discrepancies in dimer volume assumptions .
Q. Why do solvation dynamics in this compound deviate from continuum and dynamic MSA models?
- Fluorescence Stokes shift measurements reveal solvation times closer to the continuum model’s longitudinal relaxation time (τL) but 4x faster than dynamic MSA predictions .
- NMR reorientation times (e.g., in N-methylformamide) suggest hydrogen-bonding networks dominate dynamics, requiring hybrid models integrating both dipolar and associative interactions .
Q. How do anomalies in dielectric relaxation data inform hydrogen-bonding behavior in N-methylamides?
- Kirkwood correlation factors (g ≈ 10 for this compound at -39°C) indicate extensive chainwise H-bonding, contrasting with weaker association in formamide (g ≈ 1.5) .
- Debye relaxation parameters (1–250 MHz range) highlight temperature-dependent cooperative motions, critical for interpreting solvent-solute interactions in peptide studies .
Q. What explains negative apparent molar volumes (Sv) of electrolytes in this compound solutions?
Negative Sv values (e.g., NaCl, NaBr) arise from ion-solvent size mismatches , where ions disrupt solvent packing. This contrasts with positive Sv in solvents with smaller molecules (e.g., water) . Volumetric studies should pair densitometry with ultrasonic velocimetry to disentangle electrostriction effects.
Q. Contradiction Analysis
Q. How should researchers reconcile discrepancies between Stokes’ dimer model and experimental diffusion data?
Stokes’ ellipsoid assumption underestimates dimer volume by neglecting isotope labeling effects and solvent-solute interactions. Revised approaches include:
Properties
IUPAC Name |
N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQAMHYHNCADNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061583 | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-58-2 | |
Record name | N-Methylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54114 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TSZ8HW6DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.